1,1'-Dithiobis[n-phenylformamidine]
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Overview
Description
1,1’-Dithiobis[n-phenylformamidine] is a chemical compound with the molecular formula C14H14N4S2 and a molecular weight of 302.42 g/mol . It is also known by other names such as dithiobis(N1-phenylmethanimidamide) and thioperoxydicarbonimidic diamide . This compound is characterized by the presence of two phenylformamidine groups linked by a disulfide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dithiobis[n-phenylformamidine] typically involves the reaction of phenylformamidine with sulfur or sulfur-containing reagents under controlled conditions . One common method is the oxidative coupling of phenylformamidine in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for 1,1’-Dithiobis[n-phenylformamidine] are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dithiobis[n-phenylformamidine] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The phenylformamidine groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenylformamidine derivatives.
Scientific Research Applications
1,1’-Dithiobis[n-phenylformamidine] has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of disulfide bond formation and reduction in proteins.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Dithiobis[n-phenylformamidine] involves the formation and cleavage of disulfide bonds. The disulfide bond can undergo redox reactions, which are crucial in various biological processes, including protein folding and stabilization. The compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides or the reduction of disulfide bonds in proteins.
Comparison with Similar Compounds
Similar Compounds
1,1’-Dithiobis[piperidine]: This compound has a similar disulfide linkage but with piperidine groups instead of phenylformamidine.
Dithiobis[ethylamine]: Another compound with a disulfide bond but with ethylamine groups.
Uniqueness
1,1’-Dithiobis[n-phenylformamidine] is unique due to its phenylformamidine groups, which provide distinct chemical properties and reactivity compared to other disulfide-containing compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
37847-87-3 |
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Molecular Formula |
C14H14N4S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(N'-phenylcarbamimidoyl)sulfanyl N'-phenylcarbamimidothioate |
InChI |
InChI=1S/C14H14N4S2/c15-13(17-11-7-3-1-4-8-11)19-20-14(16)18-12-9-5-2-6-10-12/h1-10H,(H2,15,17)(H2,16,18) |
InChI Key |
CZKMHYBROYUFDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)SSC(=NC2=CC=CC=C2)N |
Origin of Product |
United States |
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